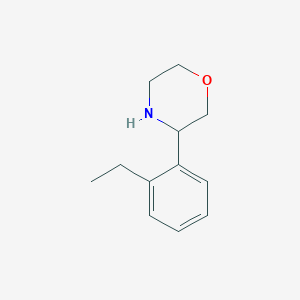

3-(2-Ethylphenyl)morpholine

Description

Contextual Significance of Morpholine (B109124) Derivatives in Contemporary Chemical Sciences

The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of bioactive molecules and approved pharmaceutical agents. nih.govbiosynce.com The unique physicochemical properties of the morpholine moiety contribute to its widespread use in drug design. Its incorporation into a molecule can enhance aqueous solubility, a critical factor for drug absorption and distribution in the body. biosynce.com Furthermore, the presence of the morpholine ring can improve the metabolic stability and pharmacokinetic profile of a compound, leading to more desirable drug-like properties. nih.govnih.gov

The versatility of the morpholine scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological activity of a molecule. biosynce.com By introducing various substituents onto the morpholine ring, it is possible to optimize the interaction between a drug candidate and its biological target, potentially leading to increased potency and selectivity. biosynce.com Consequently, morpholine derivatives have been investigated for a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. nih.govwisdomlib.orgontosight.ai The ability of the morpholine nucleus to participate in various molecular interactions and modulate pharmacokinetic properties has solidified its importance as a key building block in the development of novel therapeutic agents. nih.govresearchgate.net

Overview of Existing Academic Research on 3-(2-Ethylphenyl)morpholine

Despite the broad interest in morpholine derivatives, academic research specifically focused on this compound is notably limited. The majority of available information is confined to chemical supplier catalogs, which provide basic data such as the compound's name, CAS Registry Number, and molecular formula.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1270395-71-5 | C12H17NO | 191.27 |

| (3S)-3-(2-ethylphenyl)morpholine | 1213887-82-1 | C12H17NO | 191.27 |

| 2-(2-Ethylphenyl)morpholine | 1487733-26-5 | C12H17NO | 191.27 |

Research Gaps and Objectives for Comprehensive Investigation

The current state of knowledge surrounding this compound is characterized by a significant research gap. The absence of dedicated studies on this specific compound presents a clear opportunity for further scientific inquiry. Key objectives for a comprehensive investigation into this compound should include:

Development of Efficient Synthetic Routes: A primary objective would be to establish and optimize a reliable synthetic pathway for this compound. This would involve exploring various synthetic strategies and reaction conditions to achieve high yields and purity.

Thorough Physicochemical Characterization: A complete spectroscopic and analytical characterization of the compound is essential. This includes detailed 1H and 13C NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to unequivocally determine its structure.

Exploration of Chemical Reactivity: Investigating the chemical reactivity of this compound would provide valuable insights into its potential as a building block for more complex molecules. This could involve exploring reactions at the nitrogen atom of the morpholine ring or modifications to the phenyl group.

Preliminary Biological Screening: Given the established biological importance of the morpholine scaffold, a crucial objective would be to screen this compound for a range of biological activities. This could include assays for antimicrobial, anticancer, or CNS-related activities to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: A comparative study of this compound with its isomers and other related morpholine derivatives would be valuable. chemscene.com This would help to elucidate the structure-activity relationships and understand the influence of the 2-ethylphenyl substituent on the compound's properties.

Addressing these research gaps will not only contribute to the fundamental chemical knowledge of this specific compound but also potentially uncover new applications for morpholine derivatives in various fields of chemical science. The lack of current research highlights the need for dedicated studies to fully explore the potential of this compound. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(2-ethylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3 |

InChI Key |

YORKSJPPHUQDPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2COCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Ethylphenyl Morpholine and Analogues

Novel Ring-Forming Reactions and Mechanistic Insights

The construction of the morpholine (B109124) ring is a key challenge in the synthesis of 3-(2-ethylphenyl)morpholine and its derivatives. Modern organic synthesis has produced a variety of innovative methods to address this, moving beyond classical approaches to offer improved efficiency, selectivity, and substrate scope. These methods often involve intricate mechanistic pathways, providing valuable insights for the rational design of new synthetic routes.

Recent developments have focused on domino reactions, multicomponent reactions, and metal-catalyzed cyclizations to assemble the morpholine core. researchgate.netfigshare.comresearchgate.net For instance, a novel approach involves the reaction of N-substituted-2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide with various α-halocarbonyl compounds to yield thiazole (B1198619) derivatives attached to an N-phenylmorpholine moiety. nih.gov Another strategy utilizes the reaction of morpholine with reagents like methyl iodide and phenyl bromide under basic conditions to introduce substituents.

Stereoselective Cyclization Strategies

The control of stereochemistry is paramount in the synthesis of biologically active molecules, and the synthesis of 3-substituted morpholines is no exception. Several stereoselective cyclization strategies have been developed to afford enantiomerically pure or enriched morpholine derivatives.

One notable method involves the regioselective ring-opening of an N-2-benzothiazolesulfonyl (Bts) activated aziridine (B145994) with organocuprates. scribd.com This is followed by a ring annulation reaction and deprotection under mild conditions to provide enantiopure 3-substituted morpholines in good yields. scribd.com Another approach is the diastereoselective synthesis of cis-3,5-disubstituted morpholines from 1-tert-butyl-2-(allyloxymethyl)aziridine via an electrophile-induced ring closure. acs.org Furthermore, palladium-catalyzed hydroamination of carbamate-protected aziridines has been shown to produce 2,5-disubstituted and 2,3,5-trisubstituted morpholines as single diastereomers in excellent yields. researchgate.net

A general strategy for the stereoselective synthesis of C-substituted morpholine derivatives has been developed using an intramolecular reductive etherification reaction. researchgate.net This method has been successfully applied to the total synthesis of (±)-chelonin C. acs.org Additionally, a copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes provides a direct route to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

| Strategy | Key Features | Resulting Product |

| Organocuprate opening of activated aziridines | Regioselective, mild deprotection | Enantiopure 3-substituted morpholines scribd.com |

| Electrophile-induced ring closure of aziridines | Diastereoselective | cis-3,5-disubstituted morpholines acs.org |

| Palladium-catalyzed hydroamination | High diastereoselectivity | 2,5-disubstituted and 2,3,5-trisubstituted morpholines researchgate.net |

| Intramolecular reductive etherification | General applicability | C-substituted morpholine derivatives researchgate.net |

| Copper-promoted oxyamination of alkenes | Direct, high diastereoselectivity | 2-aminomethyl functionalized morpholines nih.gov |

Metal-Catalyzed Approaches in Morpholine Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the morpholine ring has greatly benefited from these methodologies. researchgate.net Various metals, including palladium, copper, rhodium, and gold, have been employed to catalyze key bond-forming events in morpholine synthesis. researchgate.netmdpi.comthieme-connect.com

Palladium catalysis is particularly prevalent. For instance, Pd(II)-catalyzed intermolecular difunctionalization of conjugated dienes using β-amino alcohols as starting materials provides a route to functionalized morpholines. researchgate.net Another palladium-catalyzed method involves the hydroamination of unsaturated alcohol nucleophiles, leading to morpholines as a single diastereomer. researchgate.net

Copper catalysts have also been utilized effectively. A copper(I)-catalyzed dehydrogenative alkoxylation of internally substituted morpholinonyl alkenols proceeds with high regioselectivity to form bicyclic morpholines. rsc.org Furthermore, a copper(II)-promoted oxyamination of alkenes allows for the synthesis of 2-aminomethyl morpholines. nih.gov

Rhodium catalysts have been used in the thermal decomposition of diazo compounds, leading to the formation of morpholine-3-carboxylates. researchgate.net Gold catalysts, acting as both π and σ acids, have been used in the tandem nucleophilic ring-opening of aziridines followed by cyclization to construct unsaturated morpholine products. mdpi.com

| Metal Catalyst | Reaction Type | Key Transformation |

| Palladium | Intermolecular difunctionalization of dienes | Formation of functionalized morpholines researchgate.net |

| Palladium | Hydroamination | Stereoselective synthesis of substituted morpholines researchgate.net |

| Copper(I) | Dehydrogenative alkoxylation | Synthesis of bicyclic morpholines rsc.org |

| Copper(II) | Oxyamination of alkenes | Formation of 2-aminomethyl morpholines nih.gov |

| Rhodium | Decomposition of diazo compounds | Synthesis of morpholine-3-carboxylates researchgate.net |

| Gold | Tandem ring-opening/cyclization | Construction of unsaturated morpholines mdpi.com |

Domino and Multicomponent Reactions for Morpholine Scaffold Assembly

Domino and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.govbeilstein-journals.org These approaches have been successfully applied to the construction of the morpholine scaffold. researchgate.netfigshare.com

A versatile de novo synthesis of the morpholine ring has been developed using multicomponent reaction chemistry, highlighting the power of this strategy in scaffold synthesis. figshare.com The Ugi four-component reaction (U-4CR), a classic MCR, can be utilized to generate dipeptide scaffolds which can be precursors to complex morpholine-containing structures. mdpi.com For instance, the synthesis of the complex drug molecule Retosiban involves an Ugi reaction to generate a diketopiperazine intermediate which can be further elaborated. mdpi.com

Domino reactions have also proven effective. For example, a domino reaction of fluorinated α-bromoenones with secondary amino alcohols allows for the one-pot assembly of the morpholine ring system. researchgate.net Another example is an N-heterocyclic carbene (NHC)-catalyzed domino reaction of aryl aldehydes, which proceeds through an acyl azolium intermediate. chinesechemsoc.org These reactions showcase the ability to form multiple bonds in a single, orchestrated sequence, leading to significant increases in molecular complexity. chinesechemsoc.org

Functionalization and Derivatization Strategies for the this compound Core

Once the core morpholine structure is established, further functionalization and derivatization are often necessary to modulate the properties of the final compound. These transformations can be directed at either the morpholine ring itself or the appended phenyl moiety.

Regioselective Substitutions on the Morpholine Ring

Achieving regioselective substitution on the morpholine ring is crucial for fine-tuning the biological activity and physicochemical properties of the molecule. The inherent reactivity of the different positions on the morpholine ring can be exploited, or directing groups can be employed to achieve the desired selectivity.

For instance, the nitrogen atom of the morpholine ring is a common site for functionalization. It can be alkylated, acylated, or otherwise modified to introduce a variety of substituents. google.com The carbon atoms of the morpholine ring can also be functionalized. For example, a copper-catalyzed dehydrogenative alkoxylation of allylic morpholinols allows for the formation of bicyclic morpholines, demonstrating a regioselective C-O bond formation. rsc.org

The regioselectivity of nucleophilic substitution reactions on aromatic rings bearing a morpholine substituent can be influenced by the reaction medium. researchgate.net For example, the reaction of 2,4-difluoroacetophenone with morpholine in deep eutectic solvents can be tuned to favor either para or ortho substitution by changing the solvent composition. researchgate.net

Transformations at the Phenyl Moiety

The phenyl ring of this compound offers numerous opportunities for chemical modification. Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce a wide range of functional groups. The directing effects of the ethyl group and the morpholine substituent will influence the position of these substitutions.

More advanced techniques, such as transition metal-catalyzed cross-coupling reactions, can also be utilized. For example, palladium-catalyzed C-H olefination of N,N-dialkylanilines can be directed to the ortho position with high selectivity. acs.org This allows for the introduction of various acrylate (B77674) esters at the position ortho to the morpholine substituent. acs.org Similarly, palladium- and copper-mediated N-aryl bond formation reactions can be used to couple amines to the phenyl ring. beilstein-journals.org

The electronic nature of substituents on the phenyl ring can also be modified. For example, a nitro group can be introduced and subsequently reduced to an amino group, which can then be further derivatized. These transformations allow for the synthesis of a diverse library of analogues with varying electronic and steric properties.

Introduction of Chirality in this compound Analogues

The development of stereoselective methods to introduce chirality into morpholine rings is crucial for accessing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. A significant strategy for the asymmetric synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.org This approach utilizes a titanium-catalyzed hydroamination of appropriate aminoalkyne substrates to generate a cyclic imine, which is then reduced in an enantioselective manner using a ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN. acs.orgresearchgate.net This method has proven effective for a range of substrates, affording chiral 3-substituted morpholines in good yields and with high enantiomeric excess (ee), often exceeding 95%. acs.orgorganic-chemistry.org

Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high enantioselectivity. acs.orgorganic-chemistry.org For instance, the oxygen atom within the ether-containing substrate can form a hydrogen bond with the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst, which is a key factor in obtaining high ee values. acs.orgorganic-chemistry.org This insight has enabled the extension of this methodology to the synthesis of other chiral heterocycles, like piperazines. acs.org

Another approach to chiral morpholine analogs is through Pd-catalyzed carboamination reactions. nih.gov This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The key step is the palladium-catalyzed coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide, generating the morpholine products as single stereoisomers in moderate to good yields. nih.gov The stereochemistry of the products is consistent with a syn-aminopalladation pathway. nih.gov

Furthermore, asymmetric hydrogenation of unsaturated morpholines represents another viable route. semanticscholar.org Using a bisphosphine-rhodium catalyst with a large bite angle, various 2-substituted chiral morpholines have been synthesized in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.org

The following table summarizes key aspects of a catalytic asymmetric synthesis for 3-substituted morpholines:

| Reaction Step | Catalyst/Reagents | Conditions | Outcome |

| Hydroamination | Bis(amidate)bis(amido)Ti catalyst | One-pot reaction | Forms cyclic imine intermediate |

| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Ts-DPEN | One-pot reaction | Reduces imine to chiral morpholine (>95% ee) |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally benign synthetic methods in organic chemistry. acs.orgnih.govresearchgate.net The synthesis of N-heterocycles, including morpholines, is an area where green chemistry principles are being actively applied. rsc.orgrsc.org

One of the key areas of focus is the use of greener solvents and reaction conditions. acs.org For instance, N-formylmorpholine, which can be synthesized from morpholine and formic acid, is being explored as a green solvent for various organic reactions due to its chemical stability, low toxicity, and compatibility with a range of hydrocarbons and water. ajgreenchem.com The use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids as alternative reaction media is also a prominent strategy in the sustainable synthesis of N-heterocycles. acs.org

Catalysis plays a pivotal role in green synthesis. The development of heterogeneous catalysts is of particular interest as they can be easily separated and recycled, minimizing waste. nih.gov For example, nickel nanoparticles synthesized using plant extracts have shown catalytic potential in the synthesis of N-heterocycles through hydrogen auto transfer and acceptorless dehydrogenative annulation, eliminating the need for external ligands and additives. rsc.org

Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is another environmentally friendly strategy for synthesizing N-heterocycles from alcohols, producing only water and hydrogen as byproducts. rsc.org This approach aligns with the principles of atom economy and waste reduction.

A recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK exemplifies a green synthetic approach. organic-chemistry.orgchemrxiv.orgnih.govchemrxiv.org This method is high-yielding and allows for the clean isolation of the desired products, with several examples demonstrating its scalability to over 50 grams. chemrxiv.orgnih.govchemrxiv.org

The following table highlights some green chemistry approaches applicable to the synthesis of morpholine derivatives:

| Green Approach | Description | Advantages |

| Use of Green Solvents | Employing solvents like water, PEG, or N-formylmorpholine. acs.orgajgreenchem.com | Reduced toxicity and environmental impact. |

| Heterogeneous Catalysis | Utilizing recyclable catalysts like nickel nanoparticles. nih.govrsc.org | Catalyst recovery and reuse, waste minimization. |

| Acceptorless Dehydrogenative Coupling (ADC) | Using alcohols as starting materials with transition metal catalysts. rsc.org | Produces only water and hydrogen as byproducts. |

| Redox-Neutral Annulation | Converting 1,2-amino alcohols to morpholines using ethylene sulfate. organic-chemistry.orgchemrxiv.orgnih.govchemrxiv.org | High yield, uses inexpensive reagents, scalable. |

Comprehensive Structural Characterization and Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the intricate structural details of 3-(2-Ethylphenyl)morpholine in solution. auremn.org.brvanderbilt.eduacdlabs.com By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule can be obtained. acdlabs.comlibretexts.org

Advanced 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR spectroscopy, provide foundational information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. vanderbilt.eduresearchgate.net The ¹H NMR spectrum reveals the number of chemically non-equivalent protons, their relative ratios through integration, and their neighboring protons via spin-spin splitting patterns. acdlabs.comlibretexts.org For instance, the ethyl group on the phenyl ring would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. libretexts.org

To further unravel the complex structure, two-dimensional (2D) NMR experiments are indispensable. harvard.eduslideshare.net These techniques correlate different nuclei through chemical bonds or through space, providing a more detailed molecular map. researchgate.netharvard.edu

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net This is crucial for tracing the connectivity within the morpholine (B109124) ring and the ethylphenyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. researchgate.net HMBC is instrumental in establishing the connection between the ethylphenyl group and the morpholine ring at the C3 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the ethylphenyl group with respect to the morpholine ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Morpholine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 7.5 | Multiplet | Protons on the ethylphenyl ring. |

| ¹H (Morpholine - OCH₂) | 3.5 - 4.0 | Multiplet | Diastereotopic protons adjacent to the oxygen atom. |

| ¹H (Morpholine - NCH₂) | 2.5 - 3.0 | Multiplet | Diastereotopic protons adjacent to the nitrogen atom. |

| ¹H (Ethyl - CH₂) | 2.5 - 2.8 | Quartet | Methylene protons of the ethyl group. |

| ¹H (Ethyl - CH₃) | 1.1 - 1.3 | Triplet | Methyl protons of the ethyl group. |

| ¹³C (Aromatic) | 125 - 145 | - | Carbons of the ethylphenyl ring. |

| ¹³C (Morpholine - OCH₂) | 65 - 75 | - | Carbons adjacent to the oxygen atom. |

| ¹³C (Morpholine - NCH₂) | 45 - 55 | - | Carbons adjacent to the nitrogen atom. |

| ¹³C (C3-Morpholine) | 50 - 60 | - | Carbon at the point of substitution. |

| ¹³C (Ethyl - CH₂) | 20 - 30 | - | Methylene carbon of the ethyl group. |

| ¹³C (Ethyl - CH₃) | 10 - 15 | - | Methyl carbon of the ethyl group. |

Note: The exact chemical shifts and coupling constants for this compound would require experimental measurement. The data presented here are representative ranges for similar morpholine-containing structures.

Dynamic NMR for Conformational Equilibrium Studies

The morpholine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. vanderbilt.eduresearchgate.net Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational equilibria. unibas.itresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. unibas.itcopernicus.org

At room temperature, if the conformational exchange is fast on the NMR timescale, the observed signals are an average of the different conformations. vanderbilt.edunih.gov As the temperature is lowered, the rate of interconversion slows down. unibas.it At the coalescence temperature, the separate signals for the axial and equatorial protons of a specific conformer begin to broaden and merge. unibas.itnih.gov By further lowering the temperature, the individual signals for each conformer can be resolved, allowing for the determination of their relative populations and the energy barrier of the conformational change. unibas.itcopernicus.org This information is critical for understanding the flexibility of the molecule and how it might interact with biological targets.

Advanced Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique that provides precise information about the molecular weight and elemental composition of a compound. iitd.ac.inemory.edu For this compound, advanced MS techniques are employed to confirm its molecular formula and to elucidate its structure through the analysis of fragmentation patterns. scispace.comresearchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that are particularly well-suited for the analysis of organic molecules like this compound, as they typically produce intact protonated molecules [M+H]⁺. emory.eduscielo.brresearchgate.net This allows for the direct determination of the molecular weight.

Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. emory.edunih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. emory.edu ESI is particularly useful for polar and thermally labile compounds. emory.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. emory.eduresearchgate.net The sample is introduced into a heated nebulizer, where it is vaporized. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules. emory.edu

The choice between ESI and APCI often depends on the specific properties of the analyte and the solvent system used. researchgate.netnih.gov In some cases, using both techniques can provide complementary information. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. wikipedia.orgacs.orgnationalmaglab.org In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first selected in the mass spectrometer. wikipedia.orgnationalmaglab.org This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment into smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is characteristic of the molecule's structure. iitd.ac.in

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. nationalmaglab.org For this compound, characteristic fragmentation pathways would likely involve the cleavage of the morpholine ring and the loss of the ethyl group from the phenyl ring. researchgate.net For example, a common fragmentation of morpholine-containing compounds is the cleavage of the C-C bond adjacent to the nitrogen atom. researchgate.net

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | 28 | Loss of ethylene (B1197577) from the ethyl group |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | 29 | Loss of the ethyl radical |

| [M+H]⁺ | [C₈H₉]⁺ | C₄H₈NO | Ion corresponding to the ethylphenyl moiety |

| [M+H]⁺ | [C₄H₁₀NO]⁺ | C₈H₉ | Ion corresponding to the protonated morpholine ring |

Note: The actual fragmentation pattern would need to be determined experimentally.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and can also offer insights into its conformational state. researchgate.netresearchgate.netscielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, allowing for their identification. eurjchem.com For this compound, key IR absorption bands would include:

C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and morpholine groups.

C-N stretching vibrations of the morpholine ring. researchgate.netscielo.org.mx

C-O-C stretching vibrations of the ether linkage in the morpholine ring. scielo.org.mx

Bending vibrations of the CH₂ and CH₃ groups. scielo.org.mxscielo.org.mx

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. researchgate.netscielo.org.mx While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. scielo.org.mx This often makes it particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, such as the C-C bonds in the aromatic ring. scielo.org.mx

Conformational changes in the molecule can lead to subtle shifts in the vibrational frequencies and changes in the intensities of the IR and Raman bands. scielo.org.mx By comparing the experimental spectra with theoretical calculations, it is possible to gain a more detailed understanding of the conformational preferences of this compound in the solid state or in solution. scielo.org.mxscielo.org.mx

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR, Raman |

| C-O-C Stretch (Ether) | 1050 - 1150 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Bending (Scissoring) | 1440 - 1480 | IR, Raman |

Note: These are general ranges and the precise frequencies for this compound would be determined from its experimental spectra.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. researchgate.net This method involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed model of the electron density within the crystal, from which the precise positions of all atoms can be determined. researchgate.net

For chiral molecules like this compound, which possesses a stereocenter at the C3 position of the morpholine ring, SC-XRD is invaluable for establishing the absolute configuration (R or S) of the enantiomers. This is particularly critical in pharmaceutical contexts, where different enantiomers can exhibit distinct biological activities.

While specific crystallographic data for this compound is not widely published, studies on analogous N-aryl morpholine derivatives provide insight into the expected structural features. For instance, the analysis of related heterocyclic compounds often reveals the morpholine ring adopting a stable chair conformation in the solid state. acs.org The crystal structure of a related 4-arylaminoquinazoline derivative containing a morpholine moiety was determined to be in the monoclinic system with a P21/c space group. ajol.info

Representative Crystallographic Data for an Analogous Morpholine Derivative

The following table presents hypothetical, yet representative, crystallographic data for a substituted phenylmorpholine derivative, illustrating the type of information obtained from an SC-XRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.364 |

| b (Å) | 12.790 |

| c (Å) | 13.224 |

| α (°) | 90 |

| β (°) | 117.03 |

| γ (°) | 90 |

| Volume (ų) | 1862.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.35 |

| R-factor (%) | 5.69 |

This data is representative and based on findings for analogous structures such as 4-arylaminoquinazoline derivatives with morpholine moieties. ajol.info

The data in such a table provides the fundamental unit cell dimensions and angles, which define the basic repeating unit of the crystal lattice. The space group offers information about the symmetry elements present within the crystal. The R-factor is an indicator of the agreement between the experimental diffraction data and the final refined structural model, with lower values signifying a better fit.

Chromatographic Techniques for Research-Scale Isolation and Purity Assessment

Chromatographic methods are indispensable tools for the separation, isolation, and purity assessment of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the quantitative and qualitative analysis of non-volatile or thermally unstable compounds. For this compound, HPLC is the method of choice for assessing purity, quantifying the compound in various matrices, and for the preparative separation of enantiomers if a chiral stationary phase is employed.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation with good resolution, peak shape, and sensitivity. Key parameters include the choice of stationary phase (the column), the composition of the mobile phase (the solvent system), flow rate, and detector wavelength.

For N-aryl morpholines, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Typical HPLC Method Parameters for a Phenylmorpholine Analogue

Below is a table with representative parameters for an HPLC method suitable for the analysis of a phenylmorpholine derivative.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time (t_R) | ~ 5.8 min |

These parameters are illustrative and based on methods developed for analogous aromatic and morpholine-containing compounds. mdpi.compreprints.org

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. Validation studies for an HPLC method typically assess the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Representative HPLC Method Validation Data for a Morpholine Derivative

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Precision (RSD %) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

This data is representative and based on validation studies for HPLC methods of various morpholine derivatives. acs.orgresearchgate.net

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself may have limited volatility, GC analysis can be employed, particularly for the analysis of more volatile precursors or by converting the molecule into a more volatile derivative. nih.gov

Derivatization is a common strategy in GC to improve the chromatographic properties and detectability of polar compounds. For a secondary amine like this compound, derivatization can reduce its polarity and increase its volatility. A common derivatization reaction for secondary amines is nitrosation to form a more volatile N-nitroso derivative. nih.govresearchgate.net

The GC system separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. A mass spectrometer (MS) is often coupled with the GC (GC-MS), which fragments the eluted components and provides a mass spectrum that acts as a molecular "fingerprint," allowing for highly confident identification. researchgate.netmdpi.com

Typical GC-MS Parameters for the Analysis of a Volatile Morpholine Derivative

The table below outlines typical parameters for a GC-MS method for the analysis of a derivatized morpholine compound.

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-550 amu |

These parameters are illustrative and based on established GC-MS methods for the analysis of derivatized morpholine and related amines. nih.govmdpi.com

Computational and Theoretical Studies of 3 2 Ethylphenyl Morpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. rsc.org These methods can predict molecular geometry, electronic distribution, and reactivity descriptors.

Molecular Orbital Analysis and Electrostatic Potentials

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electron-donating and accepting capabilities of a molecule, respectively. The energy gap between these orbitals is a key indicator of chemical reactivity and stability. nih.gov The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions prone to electrophilic and nucleophilic attack. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. researchgate.net These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Profiling

This involves identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (3-(2-Ethylphenyl)morpholine) and the amino acid residues of the target protein's binding site. mdpi.com

Active Site Analysis and Binding Hotspots

Further analysis can pinpoint the key residues within the active site that contribute most significantly to the binding affinity, known as "hotspots." Understanding these interactions is crucial for optimizing the ligand's structure to improve its potency and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Target Interactions

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.comnih.gov These simulations can reveal the conformational flexibility of this compound and the stability of its interactions with a biological target. By simulating the movement of atoms and molecules, MD can help to validate the results of molecular docking and provide a more detailed picture of the binding process. mdpi.com

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request. The generation of a professional and authoritative article requires a foundation of existing research findings, which are absent for this compound in the specified areas of computational and theoretical analysis.

To provide an article that meets the user's quality standards and strict content inclusions, published data from molecular dynamics simulations, binding affinity studies, QSAR analyses, and virtual screening campaigns specifically involving this compound would be necessary.

Preclinical Biological Activity and Mechanistic Investigations of 3 2 Ethylphenyl Morpholine

In Vitro Enzyme and Receptor Interaction Profiling

A comprehensive review of scientific literature and preclinical databases was conducted to profile the in vitro enzymatic and receptor interactions of 3-(2-Ethylphenyl)morpholine. The following sections detail the findings based on the available research.

Modulatory Effects on Neurotransmitter Transporters (e.g., Dopamine Transporter)

No specific data from in vitro studies detailing the modulatory effects of this compound on neurotransmitter transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET), were identified in the available scientific literature. Consequently, its binding affinity, potency (IC50 or Ki values), and mechanism of action (e.g., uptake inhibition or release) at these transporters remain uncharacterized.

Inhibition of Key Metabolic Enzymes (e.g., Monoamine Oxidases, α-Glucosidase)

There is no available research data from in vitro assays to characterize the inhibitory activity of this compound against key metabolic enzymes. Specific investigations into its potential to inhibit monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), or α-glucosidase have not been reported. Therefore, its selectivity and potency against these enzymes are currently unknown.

Impact on Inflammatory Mediators (e.g., Cyclooxygenase Enzymes)

Investigations into the effects of this compound on inflammatory mediators have not been reported in the scientific literature. There are no available in vitro studies assessing its inhibitory activity against cyclooxygenase enzymes, such as COX-1 and COX-2, or other key targets in inflammatory pathways.

Kinase and Protease Inhibitory Activity

A thorough search of preclinical research revealed no data on the kinase or protease inhibitory profile of this compound. Its activity has not been assessed against panels of kinases or proteases to determine potential targets or inhibitory concentrations (IC50).

Interference with Cellular Processes (e.g., Ribonucleotide Reductase, Tubulin Polymerization)

There is no published scientific evidence to suggest that this compound interferes with cellular processes such as DNA synthesis via ribonucleotide reductase inhibition or cell division through the inhibition of tubulin polymerization. In vitro assays to determine its effects on these fundamental cellular mechanisms have not been described.

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation

The interaction profile of this compound with G-Protein Coupled Receptors (GPCRs) and ion channels has not been documented in the available literature. Broad screening assays to determine its binding affinity or functional modulation (agonist or antagonist activity) at various GPCRs or its effects on the activity of different ion channels have not been reported.

Antimicrobial Efficacy and Mechanisms of Action (In Vitro)

Antibacterial and Antifungal Spectrum of Activity

The in vitro antimicrobial properties of morpholine (B109124) derivatives have been the subject of various research endeavors. A study investigating a series of novel morpholine derivatives demonstrated that a specific compound, identified as morpholine derivative (3), exhibited a broad spectrum of antibacterial action. This compound showed significant inhibitory effects against 82.83% of the bacterial strains it was tested against, with zones of inhibition ranging from 16 to 31 mm dntb.gov.ua. The exception was Micrococcus flavus, which showed a medium level of inhibition dntb.gov.ua.

Particularly potent activity was observed against several Enterococcus species, including Enterococcus hirae, Enterococcus faecium, Enterococcus durans, and Enterococcus gallinarum, which were inhibited at a low minimum inhibitory concentration (MIC) of 3.125 mg/mL dntb.gov.ua. A significant portion of the tested bacterial strains (44.81%) were inhibited at a concentration of 6.25 mg/mL dntb.gov.ua. Other bacteria, such as Escherichia coli, Listeria innocua, Planococcus psychrotoleratus, and Bacillus amyloliquefaciens, were sensitive to the compound at a concentration of 12.5 mg/mL dntb.gov.ua. Higher concentrations were required to inhibit the growth of Listeria monocytogenes and Micrococcus flavus dntb.gov.ua.

The following table summarizes the antibacterial activity of the investigated morpholine derivative (3) against a selection of bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

| Enterococcus hirae | N/A | 3.125 |

| Enterococcus faecium | N/A | 3.125 |

| Enterococcus durans | N/A | 3.125 |

| Enterococcus gallinarum | N/A | 3.125 |

| Escherichia coli | N/A | 12.5 |

| Listeria innocua | N/A | 12.5 |

| Planococcus psychrotoleratus | N/A | 12.5 |

| Bacillus amyloliquefaciens | N/A | 12.5 |

| Listeria monocytogenes | N/A | >12.5 |

| Micrococcus flavus | Medium Inhibition | >12.5 |

Regarding its antifungal activity, while specific studies on this compound are not detailed in the available literature, the morpholine class of compounds is known to possess antifungal properties researchgate.netnih.govnih.gov.

Investigation of Resistance Reversal Properties

A thorough review of the existing scientific literature did not yield any studies specifically investigating the resistance reversal properties of this compound in antimicrobial contexts.

Cell Wall/Membrane Integrity Studies

The mechanism of action for the antifungal activity of the morpholine class of compounds is well-established and involves the disruption of the fungal cell membrane's integrity nih.govrsc.orgdntb.gov.ua. Morpholines act as ergosterol biosynthesis inhibitors nih.govrsc.orgdntb.gov.ua. Specifically, they are known to inhibit two key enzymes in the ergosterol biosynthetic pathway: sterol Δ14-reductase and sterol Δ8-Δ7 isomerase nih.govnih.govdntb.gov.ua.

Ergosterol is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting its synthesis, morpholine compounds lead to a depletion of ergosterol and an accumulation of abnormal sterols in the fungal membrane rsc.org. This alteration of the sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth rsc.org. While this is the general mechanism for the morpholine class, specific studies detailing the effect of this compound on cell wall or membrane integrity have not been identified.

Antiprotozoal and Antiviral Activity Evaluation (In Vitro)

There is currently no specific information available in the scientific literature regarding the in vitro antiprotozoal or antiviral activity of this compound. While research into the antiprotozoal and antiviral activities of various heterocyclic compounds, including other morpholine derivatives, is ongoing, dedicated studies on this particular compound have not been reported nih.govnih.govmdpi.commdpi.com.

In Vitro Cellular Activity and Apoptosis Induction (Non-Clinical Focus)

Antiproliferative Effects on Select Cell Lines

Based on a comprehensive search of the available scientific literature, no studies have been published that specifically investigate the in vitro antiproliferative effects or apoptosis-inducing capabilities of this compound on any cell lines. Research has been conducted on other morpholine-containing compounds, which have shown antiproliferative activity and the ability to induce apoptosis in various cancer cell lines, but these findings are not directly applicable to this compound researchgate.netnih.gov.

Apoptotic Pathway Analysis

One investigation into novel morpholin-3-one derivatives revealed their ability to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. nih.gov Further analysis of the more potent analogues in this series indicated that they could induce apoptosis and partially block the cell cycle at the G1 phase. nih.gov Mechanistically, the apoptotic effect of these morpholin-3-one derivatives was associated with a significant elevation in the levels of the p53 tumor suppressor protein and the Fas receptor, both of which are crucial regulators of apoptosis. nih.gov The activity of these compounds was linked to the translocation of p53 and the clustering of the Fas receptor, suggesting a potential pathway for inducing programmed cell death. nih.gov

These findings suggest that phenyl-substituted morpholines, as a class, may possess the ability to trigger apoptotic pathways. The specific substitution pattern of this compound, with an ethyl group at the ortho position of the phenyl ring, would likely modulate this activity. The electronic and steric effects of the 2-ethylphenyl group could influence the compound's interaction with biological targets involved in apoptosis.

Detailed Structure-Activity Relationship (SAR) Studies for this compound Analogues

The structure-activity relationship (SAR) of morpholine derivatives is a broad field of study, with the biological activity being highly dependent on the nature and position of substituents on both the morpholine and any attached aromatic rings. nih.govjchemrev.com

Conformational Preferences and Bioactive Conformations

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. jchemrev.com The orientation of substituents on the morpholine ring can be either axial or equatorial, and this can significantly impact the compound's ability to bind to its biological target. For 3-substituted morpholines, the substituent's preference for an equatorial position is a key determinant of the bioactive conformation.

In the case of this compound, the 2-ethylphenyl group at the 3-position would likely favor an equatorial orientation to minimize steric hindrance. The conformation of the molecule will also be influenced by the potential for intramolecular interactions. For instance, studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues have highlighted the importance of the aromatic moiety's features in determining pharmacological activity, suggesting that the conformation of the phenyl ring relative to the morpholine ring is crucial. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of phenylmorpholine derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. While specific SAR data for this compound is not available, general principles can be inferred from related series of compounds.

For example, in a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the length of the linker between the quinoline and morpholine moieties significantly affected anticholinesterase activity. nih.gov This indicates that the spatial arrangement of the morpholine ring relative to other parts of the molecule is critical for target engagement.

The following table summarizes general positional and substituent effects observed in various classes of biologically active morpholine derivatives, which may provide insights into the SAR of this compound analogues.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Potential Implication for this compound Analogues |

| Phenyl Ring (General) | Electron-withdrawing groups (e.g., -Cl, -NO2) | Can modulate activity; seen in some anticancer morpholin-3-ones. nih.gov | Introduction of electron-withdrawing groups on the ethylphenyl ring could be explored. |

| Phenyl Ring (General) | Electron-donating groups (e.g., -OCH3) | Can influence activity; observed in some anticancer morpholin-3-ones. nih.gov | Introduction of electron-donating groups on the ethylphenyl ring may alter activity. |

| Morpholine Ring (N-4 position) | Aromatic/Heterocyclic rings | Often crucial for activity in various therapeutic areas. | Modifications at the N-4 position of this compound are likely to significantly impact its biological profile. |

| Morpholine Ring (C-2, C-5, C-6 positions) | Alkyl or other functional groups | Can influence potency and selectivity. | Substitution at other positions on the morpholine ring of this compound could lead to analogues with different activities. |

Design and Synthesis of SAR-Driven Analogues

The design and synthesis of analogues are central to SAR studies. For morpholine derivatives, several synthetic strategies have been developed to create libraries of compounds for biological screening. enamine.netresearchgate.net These methods often involve the cyclization of amino alcohols or the functionalization of pre-formed morpholine scaffolds. researchgate.net

For the synthesis of SAR-driven analogues of this compound, one could envision several approaches:

Modification of the Phenyl Ring: A variety of substituted 2-ethylphenols or 2-ethylanilines could be used as starting materials to introduce different functional groups onto the phenyl ring. This would allow for the exploration of electronic and steric effects on activity.

Substitution at the N-4 Position: The nitrogen atom of the morpholine ring is a common site for modification. Analogues could be synthesized by reacting this compound with various electrophiles to introduce a range of substituents at the N-4 position.

Stereochemical Exploration: The carbon at the 3-position of the morpholine ring is a chiral center. The synthesis of individual enantiomers of this compound and its analogues would be crucial to determine if the biological activity is stereospecific.

The synthesis of a library of such analogues, followed by systematic biological evaluation, would be necessary to establish a detailed SAR for this specific class of compounds.

Diverse Research Applications of 3 2 Ethylphenyl Morpholine Non Clinical

Role as a Privileged Scaffold and Versatile Building Block in Organic Synthesis

The morpholine (B109124) ring is widely recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. This is attributed to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the drug-like characteristics of a molecule. Morpholine derivatives are integral to the synthesis of a wide array of biologically active compounds. However, specific studies detailing the use of 3-(2-Ethylphenyl)morpholine as a foundational scaffold or a key building block in the synthesis of other complex molecules are not prominently featured in the available literature.

Development of Chemical Probes for Mechanistic Biology

Chemical probes are essential tools for dissecting biological pathways and understanding disease mechanisms. The development of such probes often involves the modification of known bioactive scaffolds. While morpholine-containing compounds have been developed into chemical probes, there is no specific information available in the searched scientific literature regarding the use of this compound as a starting point or a core structure for the design and synthesis of chemical probes aimed at elucidating biological mechanisms.

Investigation in Agrochemical Discovery and Development

The morpholine moiety is present in several commercially successful fungicides, known as morpholine fungicides, which act by inhibiting sterol biosynthesis in fungi. This has spurred further research into morpholine derivatives for agrochemical applications.

While the fungicidal activity of various morpholine derivatives is well-documented, specific research data on the fungicidal properties of this compound is not available in the public domain.

Similarly, while the broader class of morpholine derivatives has been investigated for potential insecticidal activity, there is no specific information in the reviewed literature detailing the evaluation of this compound for such applications.

Exploration in Advanced Material Science and Polymer Chemistry

Morpholine derivatives have found applications in material science, for instance, as monomers in the synthesis of polymers with specific properties, or as corrosion inhibitors. However, searches for the application of this compound in advanced material science and polymer chemistry did not yield any specific research findings. There is no readily available information on its use in the development of new polymers or advanced materials.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Morpholine (B109124) Research

Key applications in morpholine research include:

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, bioavailability, and potential toxicity of new morpholine compounds based on their chemical structures. nih.govnih.gov This allows researchers to prioritize candidates with a higher probability of success, reducing time and cost. aitenea.com

Generative Design: AI models, particularly diffusion models, can generate novel 2D and 3D molecular structures that meet specific, user-defined constraints. gatech.edu This could be used to design new morpholine derivatives with tailored affinities for specific biological targets. gatech.edu

Synthesis Optimization: AI can analyze reaction data to predict optimal conditions and pathways for synthesizing complex morpholine analogues, improving efficiency and yield. aitenea.com

Target Identification: By analyzing complex biological data, AI can help identify new therapeutic applications for existing morpholine compounds (drug repositioning) and discover novel biological targets. nih.gov

The integration of AI and ML offers a powerful toolkit to navigate the complexities of medicinal chemistry and unlock the full potential of the morpholine scaffold. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of C-substituted morpholines remains a significant area of research, with a continuous demand for more efficient, versatile, and stereoselective methods. nih.gov Recent advances are moving beyond traditional methods to explore innovative catalytic systems and reaction pathways.

Emerging synthetic strategies include:

Photocatalytic Synthesis: Visible-light-activated photocatalysis represents a modern strategy for the diastereoselective synthesis of substituted morpholines from readily available starting materials, avoiding the need for pre-functionalized reagents. acs.org

Advanced Catalysis: Researchers are developing new catalytic systems to achieve high yields and excellent enantioselectivities. This includes the use of bisphosphine-rhodium catalysts for asymmetric hydrogenation rsc.org, palladium-catalyzed carboamination for creating cis-3,5-disubstituted morpholines nih.govnih.gov, and titanium catalysts for tandem hydroamination and asymmetric transfer hydrogenation reactions. ubc.ca

One-Pot Reactions: The development of tandem or one-pot reactions, where multiple transformations occur sequentially in the same vessel, provides a more efficient and practical approach to synthesizing complex morpholines. ubc.caorganic-chemistry.org

Novel Building Blocks: The use of innovative starting materials, such as 2-tosyl-1,2-oxazetidine, is being explored to create 2- and 3-substituted morpholine congeners, which can introduce valuable conformational constraints for drug development. nih.gov

These novel methodologies are crucial for generating diverse libraries of morpholine derivatives, enabling a more thorough exploration of their structure-activity relationships (SAR). nih.gove3s-conferences.org

Unexplored Biological Targets and Pathways for Morpholine Scaffolds

The morpholine moiety is a versatile pharmacophore found in compounds targeting a wide array of biological systems. researchgate.netresearchgate.netbohrium.com Its unique structure contributes to improved pharmacokinetic profiles and allows for critical interactions with various receptors and enzymes. nih.govnih.gov While well-established in many therapeutic areas, future research will focus on identifying and validating novel biological targets for morpholine-based agents.

Potential areas of exploration include:

Central Nervous System (CNS) Disorders: Morpholine derivatives have shown promise in modulating targets for neurodegenerative diseases like Alzheimer's (e.g., δ-secretase, acetylcholinesterase) and Parkinson's (e.g., LRRK2 kinase). nih.gov Further investigation into less-explored neuronal receptors and pathways could yield new treatments for a range of CNS conditions.

Oncology: The PI3K/mTOR signaling pathway is a known target for anticancer morpholine derivatives. e3s-conferences.orgnih.gov Future work could focus on developing highly selective inhibitors for different PI3K isoforms or targeting other kinases and pathways involved in cancer progression. nih.gov

Pain and Inflammation: Morpholine-containing compounds can interact with receptors involved in pain control, such as cannabinoid and histamine receptors. nih.gov Screening morpholine libraries against novel pain targets could lead to new classes of analgesics.

Infectious Diseases: The morpholine ring is a key component of antibiotics like Linezolid. researchgate.net Designing new derivatives to overcome antibiotic resistance or to act on novel microbial targets is a critical research avenue.

The "privileged" nature of the morpholine scaffold ensures its continued relevance in the search for new medicines targeting a broad spectrum of diseases. nih.gov

Development of Advanced Analytical Techniques for Complex Biological Matrices (Research-focused)

As more complex and potent morpholine derivatives are developed, the need for sophisticated analytical methods to detect and quantify them in complex biological matrices (e.g., blood, tissue) becomes paramount. Such techniques are essential for pharmacokinetic, metabolic, and diagnostic studies.

Future research in this area should focus on:

Enhanced Sensitivity and Specificity: Developing methods with lower limits of detection and quantification to accurately measure drug concentrations, especially for highly potent compounds administered at low levels.

High-Throughput Analysis: Improving the speed of analytical methods, such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC), to efficiently screen large numbers of samples from preclinical and clinical studies. researchgate.net

Mass Spectrometry (MS) Integration: Coupling chromatographic techniques with advanced mass spectrometry (e.g., tandem MS) provides high specificity and structural information, which is crucial for identifying metabolites and understanding drug degradation pathways. researchgate.net

Novel Sample Preparation: Innovating sample preparation techniques to efficiently extract morpholine derivatives from complex biological samples while minimizing matrix interference.

The advancement of these analytical tools is a critical-enabling step for the successful translation of novel morpholine-based drug candidates from the laboratory to clinical application. iaea.org

Synergistic Research with Other Heterocyclic Systems

The strategy of "heterocyclic merging," where the morpholine scaffold is fused or linked to other biologically active heterocyclic systems, has proven effective in creating novel compounds with enhanced potency and unique pharmacological profiles. researchgate.net This approach leverages the favorable properties of each individual ring system to create synergistic effects.

Promising combinations for future research include:

Indazoles: Merging stereochemically diverse morpholines with the indazole core has been explored to create novel molecular architectures for biological screening. nih.gov

Quinazolines and Thienopyrimidines: The combination of a morpholine ring with quinazoline or thieno[3,2-d]pyrimidine systems has led to the development of potent and selective PI3 kinase inhibitors for cancer therapy. nih.gov

Imidazo[1,2-a]pyridines: Introducing a morpholine unit into fused heterocyclic molecules like imidazo[1,2-a]pyridines is a strategy to confer desirable drug-like properties in the search for new bioactive candidates. researchgate.net

Pyrazoles and Triazoles: The linkage of morpholine to other nitrogen-containing heterocycles like pyrazoles and triazoles has been shown to produce compounds with significant antitumor activity. e3s-conferences.org

This modular approach to drug design allows for the rapid generation of structurally diverse and complex molecules, increasing the probability of discovering next-generation therapeutics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Ethylphenyl)morpholine to address steric hindrance from the 2-ethylphenyl group?

- Methodological Answer :

- Step 1 : Evaluate reaction conditions (e.g., temperature, solvent polarity) to mitigate steric effects. Polar aprotic solvents like DMF may enhance nucleophilic substitution at the morpholine ring.

- Step 2 : Use catalysts such as palladium complexes for cross-coupling reactions involving aryl halides and morpholine precursors.

- Step 3 : Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to identify bottlenecks in the reaction pathway .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm the substitution pattern on the phenyl ring and morpholine connectivity.

- Mass Spectrometry (MS) : Use High-Resolution MS to verify molecular weight and detect isotopic patterns.

- HPLC with UV/Vis Detection : Quantify impurities (e.g., unreacted intermediates) using gradient elution protocols .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer :

- Anti-inflammatory Activity : Use LPS-induced TNF-α inhibition in macrophage cell lines (e.g., RAW 264.7) with ELISA quantification .

- Antioxidant Potential : Measure radical scavenging via DPPH (2,2-Diphenyl-1-picrylhydrazyl) assays, correlating optical density (AOA values) with concentration gradients .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets like κ-opioid receptors?

- Methodological Answer :

- Step 1 : Perform competitive binding assays using radiolabeled ligands (e.g., H-diprenorphine) to determine IC values.

- Step 2 : Conduct molecular docking simulations (e.g., AutoDock Vina) to map binding poses within receptor active sites.

- Step 3 : Validate predictions via site-directed mutagenesis of key receptor residues (e.g., Tyr312 in κ-opioid receptors) .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC values in anti-inflammatory assays)?

- Methodological Answer :

- Factor 1 : Assess compound purity via orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven artifacts .

- Factor 2 : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Factor 3 : Replicate studies across independent labs using blinded sample analysis .

Q. What computational strategies are effective for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of morpholine derivatives to predict logP, cytochrome P450 inhibition, and plasma protein binding.

- Molecular Dynamics Simulations : Simulate blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM-GUI).

- In Silico Toxicity Screening : Use platforms like ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Q. How can stereochemical configuration impact the bioactivity of this compound, and what methods validate its stereoisomerism?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data.

- Circular Dichroism (CD) : Correlate spectral signatures with enantiomeric excess in solution-phase studies .

Q. What strategies enable structure-activity relationship (SAR) analysis of substituents on the morpholine and phenyl rings?

- Methodological Answer :

- Library Synthesis : Prepare analogs with varied substituents (e.g., halogens, methoxy groups) at the phenyl ring’s para position.

- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression.

- Electron Density Mapping : Use DFT (Density Functional Theory) calculations to correlate electronic effects (e.g., Hammett σ values) with pharmacological potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.